3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid
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Overview
Description
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a fluoren-9-ylmethoxycarbonyl group attached to a piperidin-4-yl ring, makes it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid typically involves multiple steps, starting with the protection of the amino group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl). The subsequent steps may include the formation of the piperidin-4-yl ring and the introduction of the benzoic acid moiety. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatographic analysis and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluoren-9-ylmethoxycarbonyl group makes it particularly reactive in certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and development.
Biology: In biological research, 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid can be employed as a probe to study biological processes. Its fluorescence properties make it useful in imaging and tracking cellular components.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Fmoc-protected amino acids: These compounds share the fluoren-9-ylmethoxycarbonyl group and are commonly used in peptide synthesis.
Piperidine derivatives: Compounds containing piperidine rings are structurally similar and can exhibit comparable reactivity and biological activity.
Uniqueness: 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid stands out due to its specific combination of functional groups, which provides unique chemical and biological properties. This distinctiveness makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)20-7-5-6-19(16-20)18-12-14-28(15-13-18)27(31)32-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-11,16,18,25H,12-15,17H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNVVTSDSDHPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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